Cas no 1807147-76-7 (3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid)

3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid is a halogenated benzoic acid derivative featuring both amino and trifluoromethoxy functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive compounds. The presence of bromine and trifluoromethoxy groups enhances its reactivity in cross-coupling reactions, while the amino group allows for further functionalization. This compound exhibits high purity and stability, ensuring consistent performance in demanding synthetic applications. Its versatility and well-defined chemical properties make it a preferred choice for researchers working on fluorinated and heterocyclic compounds.
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid structure
1807147-76-7 structure
Product Name:3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
CAS No:1807147-76-7
MF:C8H5BrF3NO3
MW:300.029412031174
CID:4986663
Update Time:2025-05-21

3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
    • Inchi: 1S/C8H5BrF3NO3/c9-6-4(7(14)15)1-3(2-5(6)13)16-8(10,11)12/h1-2H,13H2,(H,14,15)
    • InChI Key: UYHGUVCNGQKSRJ-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CC=1C(=O)O)OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • XLogP3: 2.6
  • Topological Polar Surface Area: 72.6

3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013003895-250mg
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
1807147-76-7 97%
250mg
480.00 USD 2021-07-04
Alichem
A013003895-500mg
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
1807147-76-7 97%
500mg
790.55 USD 2021-07-04
Alichem
A013003895-1g
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
1807147-76-7 97%
1g
1,475.10 USD 2021-07-04

Additional information on 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid

Comprehensive Overview of 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 1807147-76-7): Properties, Applications, and Industry Insights

3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 1807147-76-7) is a specialized organic compound with a unique molecular structure, combining amino, bromo, and trifluoromethoxy functional groups. This benzoic acid derivative has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups makes it a versatile intermediate for designing compounds with tailored properties.

In recent years, the demand for fluorinated compounds like 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid has surged, driven by their enhanced metabolic stability and lipophilicity—key traits for drug development. Researchers frequently search for "trifluoromethoxy group benefits" or "halogenated benzoic acid applications," reflecting industry interest in optimizing molecular performance. This compound’s bromo-substitution further enables selective cross-coupling reactions, a hot topic in modern medicinal chemistry.

The synthesis of CAS 1807147-76-7 typically involves multi-step processes, including bromination and amination of precursor benzoic acids. Analytical techniques such as HPLC and NMR spectroscopy are critical for purity verification, addressing common queries like "how to characterize trifluoromethoxy compounds." Its solid-state properties, including melting point and solubility, are meticulously documented to meet Good Manufacturing Practice (GMP) standards, a priority for contract research organizations (CROs).

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing liquid crystals and polymeric coatings. The trifluoromethoxy moiety contributes to thermal stability, a feature highlighted in searches such as "heat-resistant organic materials." Environmental considerations also play a role; studies on "green chemistry approaches for halogenated compounds" align with the industry’s shift toward sustainable synthesis.

Regulatory compliance for 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid adheres to global guidelines like REACH and FDA frameworks. Suppliers often emphasize "high-purity intermediates" and "scalable synthesis" to cater to drug discovery pipelines. With the rise of AI-driven molecular design, this compound’s data-rich profile supports machine learning models predicting structure-activity relationships (SAR).

In summary, CAS 1807147-76-7 exemplifies the intersection of innovation and utility in fine chemicals. Its multifaceted applications—from preclinical research to advanced materials—underscore its value in addressing contemporary challenges like targeted therapy development and functional material engineering. As research evolves, this compound will likely remain a focal point for interdisciplinary advancements.

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